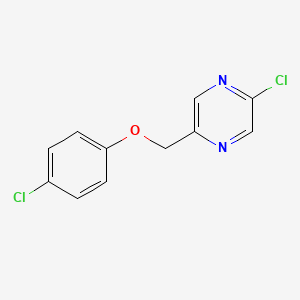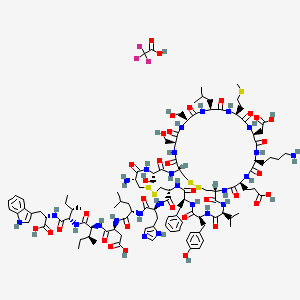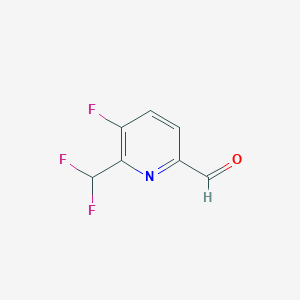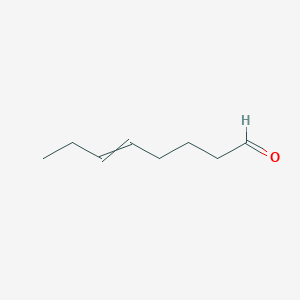
(Z)-5-octen-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-octen-1-al: is an organic compound with the molecular formula C8H14O. It is an unsaturated aldehyde, characterized by the presence of a double bond in the Z-configuration (cis-configuration) at the fifth carbon atom. This compound is known for its distinct odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-octene: This method involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to produce (Z)-5-octen-1-al.
Partial Hydrogenation of 5-octynoic acid: This method involves the partial hydrogenation of 5-octynoic acid using a Lindlar catalyst to produce this compound.
Industrial Production Methods:
Oxidation of 5-octen-1-ol: This method involves the oxidation of 5-octen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to produce this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-5-octen-1-al can be oxidized to produce 5-octenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 5-octen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihalo compounds or haloalcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Addition Reagents: Bromine, hydrogen chloride.
Major Products Formed:
Oxidation: 5-octenoic acid.
Reduction: 5-octen-1-ol.
Addition: Dihalo compounds, haloalcohols.
Scientific Research Applications
Chemistry:
Synthesis of Fragrances and Flavors: (Z)-5-octen-1-al is used as an intermediate in the synthesis of various fragrances and flavors due to its pleasant odor.
Organic Synthesis: It is used as a starting material for the synthesis of more complex organic compounds.
Biology:
Pheromone Research: this compound is studied for its role as a pheromone in certain insect species.
Medicine:
Drug Development: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: this compound is used as a monomer in the production of certain polymers.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: (Z)-5-octen-1-al can interact with enzymes such as aldehyde dehydrogenase, which catalyzes its oxidation to 5-octenoic acid.
Receptor Binding: It may bind to olfactory receptors, contributing to its role in fragrances and flavors.
Comparison with Similar Compounds
(E)-5-octen-1-al: The trans-isomer of (Z)-5-octen-1-al, which has different physical and chemical properties.
5-octenal: An aldehyde with a double bond at the fifth carbon but without the Z-configuration.
5-octen-1-ol: The corresponding alcohol of this compound.
Uniqueness:
Odor Profile: this compound has a distinct odor that makes it valuable in the fragrance and flavor industry.
Reactivity: The Z-configuration of the double bond influences its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
oct-5-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3 |
InChI Key |
ZUSUVEKHEZURSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089106.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089124.png)
![(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate](/img/structure/B14089130.png)
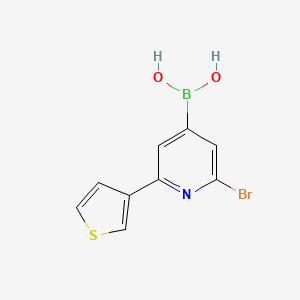
![1-(3-Methoxy-4-propoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089139.png)
![7-Chloro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089145.png)
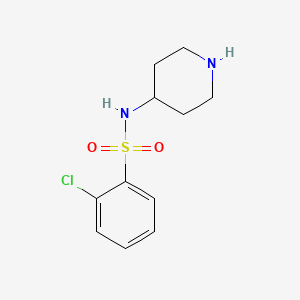
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089167.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089176.png)
